molecular formula C10H7ClN2O2 B062593 Methyl 4-chloroquinazoline-7-carboxylate CAS No. 183322-47-6

Methyl 4-chloroquinazoline-7-carboxylate

Cat. No. B062593
M. Wt: 222.63 g/mol
InChI Key: BYHDRGRVVXBJIP-UHFFFAOYSA-N
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Description

"Methyl 4-chloroquinazoline-7-carboxylate" belongs to a class of compounds with a quinazoline backbone, which are of interest due to their diverse chemical and biological properties. Quinazolines and their derivatives have been extensively studied for their potential in various fields, including pharmacology and materials science. However, the focus here is on the chemical aspects of "Methyl 4-chloroquinazoline-7-carboxylate", excluding its drug-related applications and side effects.

Synthesis Analysis

The synthesis of quinazoline derivatives, including those similar to "Methyl 4-chloroquinazoline-7-carboxylate", often involves reactions that introduce the chloro and carboxylate functionalities at specific positions on the quinazoline core. A common method for synthesizing such compounds involves the reaction of suitable precursors under catalytic conditions that may include organocatalysts or metal catalysts. For instance, quinazoline derivatives have been synthesized using organocatalytic methods that yield compounds with potential antioxidant properties (Saraiva et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including "Methyl 4-chloroquinazoline-7-carboxylate", is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and physical properties. Structural elucidation via X-ray analysis has been employed for similar compounds, revealing their complex molecular geometry and confirming the positions of substituents on the quinazoline nucleus (Rudenko et al., 2012).

Scientific Research Applications

Antioxidant Properties

Methyl 4-chloroquinazoline-7-carboxylate derivatives have been synthesized and evaluated for their antioxidant properties. For instance, 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates demonstrated significant in vitro antioxidant activity. One compound reduced lipid peroxidation levels induced by sodium nitroprusside in the liver of mice, while another showed nitric oxide scavenging activity, indicating potential as new heterocyclic compounds with antioxidant activities (Saraiva et al., 2015).

Antitumoral Properties

The antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides were investigated, revealing significant cytotoxic activities against human bladder carcinoma cells. These compounds induced cell cycle arrest and apoptosis, showing promise as cancer treatment options (Sonego et al., 2019).

Antinociceptive, Anti-inflammatory, and Anticonvulsant Effects

Another study on 7-chloroquinoline-1,2,3-triazoyl carboxamides highlighted their pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. A synthesized compound was effective in decreasing seizures and combating acute pain, underlining the versatility of these compounds in pharmaceutical applications (Wilhelm et al., 2014).

Antibacterial Agents

Ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives showcased potential as antibacterial agents. These compounds exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting their use in combating bacterial infections (Balaji et al., 2013).

Anti-Plasmodial Agents

Research into multicomponent crystals formed from 7-chloroquinolines and aromatic acids has generated new insights into their physicochemical properties and efficacy against Plasmodium falciparum. This work points towards the potential reevaluation of antiplasmodial agents through the formation of multicomponent crystals (Clements et al., 2019).

Safety And Hazards

“Methyl 4-Chloroquinazoline-7-carboxylate” is marked with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-chloroquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-13-9(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHDRGRVVXBJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590480
Record name Methyl 4-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloroquinazoline-7-carboxylate

CAS RN

183322-47-6
Record name Methyl 4-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloroquinazoline-7-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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